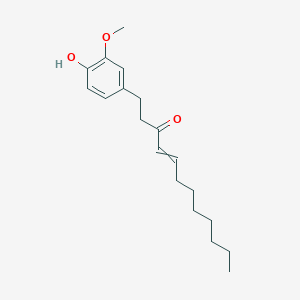
1-(4-hydroxy-3-methoxyphenyl)dodec-4-en-3-one
描述
-Shogaol, is a bioactive compound found in ginger. It is a phenolic ketone with the molecular formula C19H28O3 and a molecular weight of 304.4238 . This compound is known for its pungent taste and is a major contributor to the spiciness of ginger.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-methoxyphenyl)dodec-4-en-3-one can be synthesized through various methods. One common synthetic route involves the aldol condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with a suitable aliphatic ketone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound often involves the extraction of gingerol from ginger, followed by dehydration to form shogaol. This process can be optimized for large-scale production by using advanced extraction techniques and controlled dehydration conditions to maximize yield and purity.
化学反应分析
Types of Reactions: 1-(4-Hydroxy-3-methoxyphenyl)dodec-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the aliphatic chain to a single bond, forming saturated derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Ethers or esters of the phenolic hydroxyl group.
科学研究应用
1-(4-Hydroxy-3-methoxyphenyl)dodec-4-en-3-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of phenolic ketones and their reactivity.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Due to its bioactive properties, it is being investigated for potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: It is used in the food industry as a flavoring agent and in the pharmaceutical industry for developing bioactive compounds.
作用机制
The mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)dodec-4-en-3-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response. It also affects the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis.
相似化合物的比较
1-(4-Hydroxy-3-methoxyphenyl)dodec-4-en-3-one is unique due to its specific structure and bioactivity. Similar compounds include:
1-(4-Hydroxy-3-methoxyphenyl)dec-4-en-3-one:
(E)-1-(4-Hydroxy-3-methoxyphenyl)dec-3-en-5-one:
(E)-1-(4-Hydroxy-3-methoxyphenyl)hexadec-4-en-3-one:
These similar compounds share some bioactive properties but differ in their specific chemical structures and lengths of the aliphatic chains, which can influence their reactivity and biological activities.
属性
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)dodec-4-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-3-4-5-6-7-8-9-10-17(20)13-11-16-12-14-18(21)19(15-16)22-2/h9-10,12,14-15,21H,3-8,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZSMXJRMTYABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318235 | |
| Record name | [8]-Shogaol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36700-45-5 | |
| Record name | [8]-Shogaol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36700-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [8]-Shogaol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


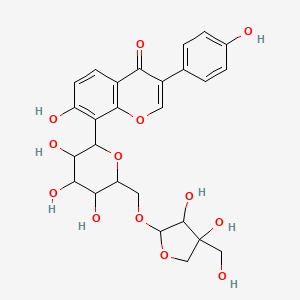
![(4,4'-Didodecyl-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B8262711.png)
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8262713.png)
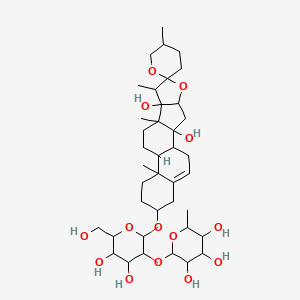
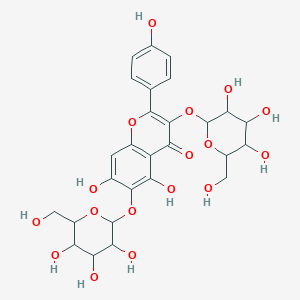
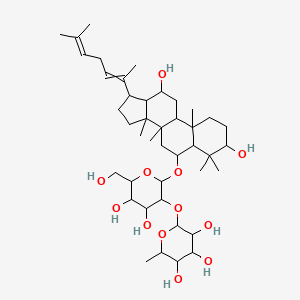
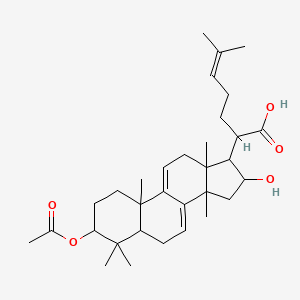
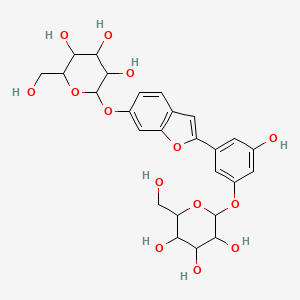
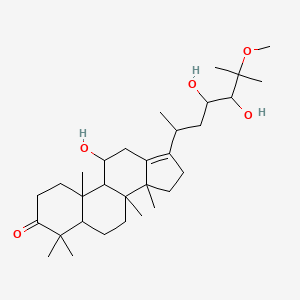
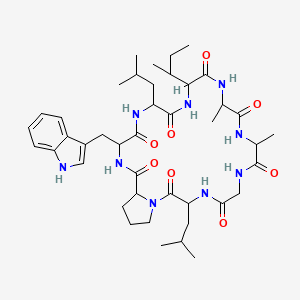
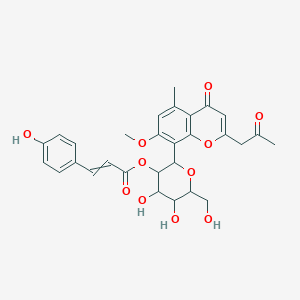
![N-[[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3-hexadec-3-enyl-2-hydroxytetracosanamide](/img/structure/B8262789.png)
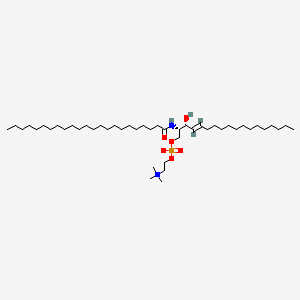
![[14-[5-Hydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate](/img/structure/B8262807.png)
